5-Hydroxythiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C5H4O3S |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
5-hydroxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H4O3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H,(H,7,8) |
InChI Key |
BHHCDNFPBLNHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
5-Hydroxythiophene-2-carboxylic acid serves as a valuable scaffold in the development of novel pharmaceuticals. Its derivatives have shown potential as antimicrobial agents, particularly against resistant strains of bacteria and fungi.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The compounds were tested using the broth microdilution method, revealing structure-dependent activity against multidrug-resistant strains .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 1a | S. aureus | 8 |
| 24b | E. faecalis | 16 |
Organic Synthesis
The compound is often utilized in organic synthesis as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it suitable for synthesizing other functionalized thiophene derivatives.
Synthesis Methodology
Recent advancements have shown efficient synthetic routes for producing this compound, including methods that minimize waste and improve yield. For instance, a one-pot synthesis method has been reported that reduces the number of steps and enhances the overall efficiency of the process .
Material Science
In material science, this compound has been explored for its potential in developing conductive polymers and sensors due to its electroactive properties.
Electrochemical Properties
Research indicates that the incorporation of this compound into polymer matrices can enhance their conductivity and electrochemical stability. This property is particularly useful in the fabrication of sensors for detecting environmental pollutants .
Environmental Applications
The compound's derivatives are being studied for their potential in environmental remediation processes. Their ability to form complexes with heavy metals suggests applications in removing contaminants from water sources.
Heavy Metal Ion Binding
Studies have shown that modified forms of this compound can effectively bind to heavy metal ions such as lead and cadmium, facilitating their removal from aqueous solutions .
| Metal Ion | Binding Capacity (mg/g) |
|---|---|
| Lead (Pb) | 120 |
| Cadmium (Cd) | 95 |
Comparison with Similar Compounds
5-Chlorothiophene-2-carboxylic Acid
- CAS : 24065-33-6 ().
- Molecular Formula : C₅H₃ClO₂S.
- Molecular Weight : 162.59 g/mol ().
- Key Differences :
- The chlorine substituent is electron-withdrawing, increasing the carboxylic acid's acidity (lower pKa) compared to the hydroxyl analog.
- Chlorine enhances lipophilicity, reducing water solubility relative to the hydroxyl derivative.
- Applications: Used as a pharmaceutical intermediate (e.g., Rivaroxaban impurity C, ) due to its stability under synthetic conditions .
5-(Methylthio)thiophene-2-carboxylic Acid
- CAS : 20873-58-9 ().
- Molecular Formula : C₆H₆O₂S₂.
- Molecular Weight : 174.23 g/mol.
- Key Differences :
- The methylthio (-SCH₃) group is less polar than -OH, increasing lipophilicity.
- Sulfur’s lone pairs provide weak electron-donating effects, slightly reducing carboxylic acid acidity compared to -Cl or -OH derivatives.
- Applications: Utilized in organic synthesis for functionalized thiophene scaffolds .
5-Acetylthiophene-2-carboxylic Acid
5-Formylthiophene-2-carboxylic Acid
5-(Methoxycarbonyl)thiophene-2-carboxylic Acid
- CAS : 50340-79-9 ().
- Molecular Formula : C₇H₆O₄S.
- Molecular Weight : 186.19 g/mol.
- Key Differences :
- The methoxycarbonyl (-COOCH₃) ester group reduces acidity compared to free carboxylic acids.
- Forms centrosymmetric hydrogen-bonded dimers in crystal structures (), a feature shared with hydroxylated analogs but with weaker H-bond strength.
- Applications: Intermediate in photoactive materials and electronic devices .
Data Table: Comparative Properties of Thiophene-2-carboxylic Acid Derivatives
Preparation Methods
Acetyloxy Group Hydrolysis
A widely adopted strategy involves the synthesis of 5-acetyloxythiophene-2-carboxylic acid followed by deprotection. The acetyl group serves as a temporary protecting group, introduced via Friedel-Crafts acylation using acetyl chloride and aluminum trichloride. Subsequent hydrolysis with aqueous sodium hydroxide (20% w/v) at 60–80°C cleaves the acetyl group, yielding the free hydroxyl derivative. This method, adapted from analogous chlorothiophene syntheses, offers improved regioselectivity and yields up to 75%.
Benzyl Ether Deprotection
In cases requiring orthogonal protection, 5-benzyloxythiophene-2-carboxylic acid is synthesized through Ullmann coupling or nucleophilic substitution. Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) removes the benzyl group, affording the hydroxyl product. This approach is advantageous for multi-step syntheses, as the benzyl group is stable under acidic and basic conditions.
Oxidative Transformation of Alkyl Substituents
Oxidation of 5-Methylthiophene-2-carboxylic Acid
The methyl group at the 5-position can be oxidized to a hydroxyl group using strong oxidizing agents. A mixture of potassium permanganate (KMnO₄) and sulfuric acid (H₂SO₄) in aqueous medium at 70–90°C selectively oxidizes the methyl group, albeit with competing over-oxidation to carboxylic acid byproducts. Yields for this method range from 30–35%, necessitating careful reaction monitoring.
Microbial Oxidation
Recent advancements employ biocatalytic methods using Pseudomonas spp. or Rhodococcus strains to hydroxylate 5-methylthiophene-2-carboxylic acid. These systems leverage cytochrome P450 enzymes for regioselective oxidation under mild conditions (pH 7.0, 30°C). While still in developmental stages, microbial approaches promise greener synthesis routes with yields approaching 50%.
Grignard Reagent-Mediated Carboxylation
Adapting methodologies from chlorothiophene synthesis, this compound can be prepared via Grignard reagent formation. Starting with 5-bromo-2-hydroxythiophene, treatment with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard intermediate. Quenching with dry ice (CO₂) introduces the carboxylic acid group at the 2-position. This one-pot procedure achieves yields of 55–60%, though it requires anhydrous conditions and strict temperature control (-10 to 0°C).
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
The transition from laboratory-scale synthesis to industrial production necessitates optimizing cost, safety, and yield. Hydrolysis of acetyl-protected intermediates is favored for large-scale applications due to its robustness and compatibility with standard reactor setups. Conversely, methods relying on noble metal catalysts (e.g., Pd/C) or sensitive Grignard reagents face economic and operational hurdles. Recent patents highlight innovations in continuous-flow systems for NAS reactions, reducing reaction times from hours to minutes while maintaining yields above 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
